molecular formula C12H13NO4 B1375878 1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid CAS No. 99940-64-4

1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1375878
CAS No.: 99940-64-4
M. Wt: 235.24 g/mol
InChI Key: WDFHLEMSQSCONQ-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid is an organic compound that features a benzyloxy group attached to a pyrrolidine ring, which also contains a carboxylic acid and a ketone functional group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid typically involves the reaction of a suitable pyrrolidine derivative with benzyl alcohol under specific conditions. One common method involves the protection of the pyrrolidine nitrogen, followed by the introduction of the benzyloxy group through a nucleophilic substitution reaction. The final step usually involves deprotection to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid
  • 1-(Benzyloxy)-5-oxopyrrolidine-2-carboxylic acid

Uniqueness: 1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid is unique due to the specific positioning of the benzyloxy group and the ketone functionality on the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

5-oxo-1-phenylmethoxypyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-11-6-10(12(15)16)7-13(11)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFHLEMSQSCONQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40760696
Record name 1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40760696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99940-64-4
Record name 1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40760696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid
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1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 4
1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 5
1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 6
1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid

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